2-isopropyl-5-(1-(4-methylbenzyl)-1H-indol-2-yl)-1,3,4-oxadiazole
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Overview
Description
1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups like halogens or nitro groups.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways .
Comparison with Similar Compounds
Uniqueness: 1-[(4-METHYLPHENYL)METHYL]-2-[5-(PROPAN-2-YL)-1,3,4-OXADIAZOL-2-YL]-1H-INDOLE is unique due to its combination of an indole core with an oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H21N3O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]indol-2-yl]-5-propan-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H21N3O/c1-14(2)20-22-23-21(25-20)19-12-17-6-4-5-7-18(17)24(19)13-16-10-8-15(3)9-11-16/h4-12,14H,13H2,1-3H3 |
InChI Key |
QVJTYVDXKUCHHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C |
Origin of Product |
United States |
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